
4-(Heptyloxy)phenyl 4-(trans-4-pentylcyclohexyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Heptyloxy)phenyl 4-(trans-4-pentylcyclohexyl)benzoate is an organic compound with the molecular formula C31H44O3. It is a liquid crystal material commonly used in the synthesis of liquid crystal displays (LCDs) and other electronic devices. The compound is characterized by its unique molecular structure, which includes a heptyloxy group attached to a phenyl ring and a trans-4-pentylcyclohexyl group attached to a benzoate ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Heptyloxy)phenyl 4-(trans-4-pentylcyclohexyl)benzoate typically involves the esterification of 4-(trans-4-pentylcyclohexyl)benzoic acid with 4-(heptyloxy)phenol. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Heptyloxy)phenyl 4-(trans-4-pentylcyclohexyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to convert ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenated phenyl derivatives in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Heptyloxy)phenyl 4-(trans-4-pentylcyclohexyl)benzoate is widely used in scientific research, particularly in the field of liquid crystal technology. Its applications include:
Chemistry: Used as a precursor in the synthesis of advanced liquid crystal materials.
Biology: Employed in the study of cell membrane dynamics due to its liquid crystalline properties.
Medicine: Investigated for potential use in drug delivery systems where controlled release is required.
Industry: Integral in the manufacturing of liquid crystal displays (LCDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of 4-(Heptyloxy)phenyl 4-(trans-4-pentylcyclohexyl)benzoate in liquid crystal applications involves its ability to align in specific orientations under the influence of an electric field. This alignment changes the optical properties of the material, allowing it to modulate light and create images in LCDs. The molecular targets include the liquid crystal molecules themselves, and the pathways involve the interaction of the compound with electric fields to achieve the desired alignment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(trans-4-Pentylcyclohexyl)phenylboronic Acid
- 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate
- 4-(trans-4-Pentylcyclohexyl)phenyl acrylate
Uniqueness
4-(Heptyloxy)phenyl 4-(trans-4-pentylcyclohexyl)benzoate is unique due to its heptyloxy group, which imparts specific liquid crystalline properties that are essential for high-performance LCDs. Its molecular structure allows for better alignment and stability compared to other similar compounds, making it a preferred choice in the industry.
Eigenschaften
CAS-Nummer |
84601-02-5 |
|---|---|
Molekularformel |
C31H44O3 |
Molekulargewicht |
464.7 g/mol |
IUPAC-Name |
(4-heptoxyphenyl) 4-(4-pentylcyclohexyl)benzoate |
InChI |
InChI=1S/C31H44O3/c1-3-5-7-8-10-24-33-29-20-22-30(23-21-29)34-31(32)28-18-16-27(17-19-28)26-14-12-25(13-15-26)11-9-6-4-2/h16-23,25-26H,3-15,24H2,1-2H3 |
InChI-Schlüssel |
VEVLKNQODQPWJT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3CCC(CC3)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


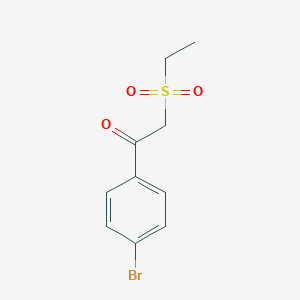


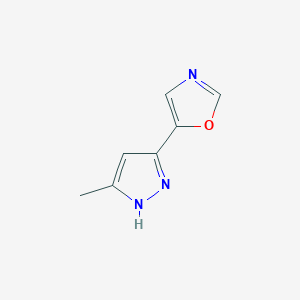
![methyl3-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylate](/img/structure/B13013416.png)

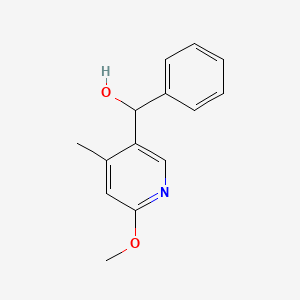
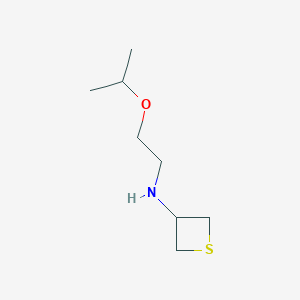
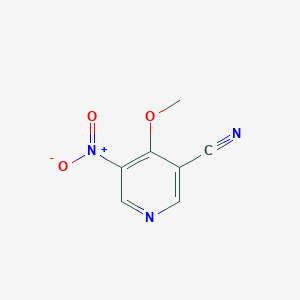
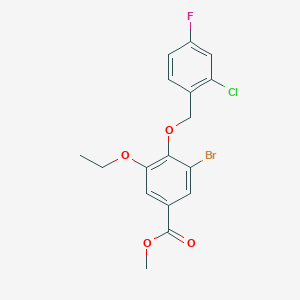
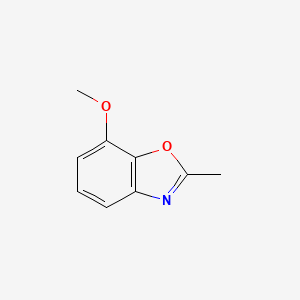
![Tert-butyl 2-amino-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13013459.png)
![trans-3,4a,5,6,7,7a-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole;hydrochloride](/img/structure/B13013466.png)

